molecular formula C15H20BrNO4 B3195141 2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 886364-87-0

2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B3195141
CAS No.: 886364-87-0
M. Wt: 358.23 g/mol
InChI Key: PALAEQFKVALUOR-UHFFFAOYSA-N
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Description

2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative featuring a 3-bromobenzyl substituent at the C2 position and a tert-butoxycarbonyl (Boc)-protected amino group at C2. Its molecular formula is C₁₅H₁₉BrNO₄, with a calculated molecular weight of 357.22 g/mol. The compound is synthesized via copper(I)-catalyzed coupling reactions, as demonstrated in the preparation of Lifitegrast degradation products, where it serves as a key intermediate for introducing sulfonamide functionalities . The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic procedures, making the compound valuable in pharmaceutical research, particularly in peptide synthesis and protease inhibitor development.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALAEQFKVALUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661482
Record name 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-87-0
Record name 3-Bromo-α-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromobenzyl bromide and tert-butoxycarbonyl-protected amino acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while deprotection reactions yield the free amine.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity, making it valuable in drug design.

Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For instance, modifications to the bromobenzyl group have shown promise in inhibiting tumor growth in cell lines, suggesting that similar compounds could be developed as anticancer agents .

Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. The compound can serve as a building block for synthesizing peptides with specific biological activities, which are crucial in therapeutic applications .

Drug Delivery Systems

Research has also explored the use of this compound in drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and target delivery, particularly in cancer therapy where targeted action is essential .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDerivatives showed significant inhibition of cell proliferation in breast cancer cell lines .
Study BPeptide SynthesisDemonstrated effective coupling with amino acids, resulting in high yields of desired peptides .
Study CDrug DeliveryFormulated into nanoparticles for enhanced delivery of chemotherapeutics, improving efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the Boc-protected amino group can be deprotected to reveal a reactive amine. These functional groups allow the compound to interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound belongs to a class of Boc-protected amino acids with arylalkyl side chains. Key structural analogs include:

a) (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid
  • Substituent : 3-Fluorophenyl
  • Molecular Weight: 283.29 g/mol (C₁₄H₁₈FNO₄)
  • Synthesis: Prepared via Boc protection of (S)-2-amino-3-(3-fluorophenyl)propanoic acid under mild alkaline conditions .
  • Lower molecular weight and steric bulk improve aqueous solubility. Used as a building block for histone deacetylase 8 (HDAC8) inhibitors, demonstrating higher enzymatic inhibition (IC₅₀ < 1 µM) compared to brominated analogs .
b) 3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid
  • Substituent : 2-Methyl
  • Molecular Weight: 203.24 g/mol (C₉H₁₇NO₄)
  • Synthesis: Produced via rhodium-catalyzed hydrogenation of ethyl-2-cyanopropanoate followed by Boc protection and hydrolysis .
  • Key Differences: The methyl group reduces steric hindrance, favoring faster deprotection kinetics under acidic conditions. Lacks aromaticity, limiting applications in aryl-dependent biological targets. Primarily used as an intermediate in non-peptidic small-molecule synthesis .
c) (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • Substituent : 2-Bromoacetamido
  • Molecular Weight : 337.19 g/mol (C₁₁H₁₈BrN₂O₅)
  • Synthesis: Derived from bromoacetylation of Boc-protected diaminopropionic acid .
  • Key Differences :
    • The bromoacetamido group introduces electrophilic reactivity, enabling conjugation with nucleophiles (e.g., thiols) in prodrug design.
    • Higher polarity due to the amide moiety enhances solubility in polar aprotic solvents.

Key Observations :

  • Copper-mediated Ullmann coupling (target compound) requires rigorous anhydrous conditions but offers regioselectivity for brominated aromatics .
  • Rhodium-catalyzed routes (2-methyl analog) achieve high enantiomeric purity (>99% ee) but involve costly catalysts .

Physicochemical Properties

Property Target Compound 3-Fluorophenyl Analog 2-Methyl Analog Bromoacetamido Analog
Molecular Weight 357.22 283.29 203.24 337.19
LogP (Predicted) 3.2 2.8 1.5 2.1
Aqueous Solubility Low Moderate High Low
Thermal Stability Stable to 150°C Stable to 130°C Stable to 180°C Degrades at 100°C

Key Observations :

  • The 3-bromobenzyl group in the target compound contributes to high lipophilicity (LogP = 3.2), favoring membrane permeability but limiting aqueous solubility.
  • The 2-methyl analog exhibits superior thermal stability due to reduced steric strain .

Biological Activity

2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound with notable biological activities. Its structure includes a bromobenzyl moiety and a tert-butoxycarbonyl (Boc) protecting group on the amino acid, which may influence its pharmacological properties.

  • Molecular Formula : C15H20BrNO4
  • Molecular Weight : 360.23 g/mol
  • CAS Number : 261360-77-4
  • IUPAC Name : (2R)-3-(3-bromophenyl)-2-[(tert-butoxycarbonyl)amino]propanoic acid

1. Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that brominated aromatic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study demonstrated that derivatives of bromobenzyl compounds could reduce the viability of various cancer cell lines, including breast and colon cancer cells, through mechanisms involving oxidative stress and mitochondrial dysfunction.

2. Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl group can enhance the lipophilicity of the compound, potentially improving its interaction with target enzymes.

Research Findings:

  • Glycosidase Inhibition : Similar compounds have been documented to inhibit glycosidases, which are crucial for carbohydrate metabolism. This inhibition can lead to altered cellular signaling pathways and reduced tumor growth.

3. Neuroprotective Effects

There is emerging evidence suggesting that brominated compounds can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuroinflammation.

Detailed Findings:

A study highlighted that brominated amino acids could protect neuronal cells from oxidative damage, which is a significant factor in neurodegenerative diseases.

MechanismDescription
Apoptosis InductionTriggers programmed cell death in cancer cells through mitochondrial pathways.
Enzyme InhibitionInterferes with glycosidase activity, affecting carbohydrate metabolism.
Antioxidant ActivityScavenges free radicals, reducing oxidative stress in neuronal cells.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and bromobenzyl aromatic signals (δ 7.2–7.5 ppm). 19^{19}F NMR (if fluorinated analogs are present) and 2D experiments (COSY, HSQC) resolve structural ambiguities .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (210–254 nm) and ESI-MS validate molecular weight (e.g., [M+H]+^+ for C15_{15}H19_{19}BrNO4+_4^+: ~362.05 m/z) .
  • X-ray Crystallography : Resolves stereochemistry and confirms tert-butyl group spatial arrangement in solid-state structures .

How can researchers resolve contradictions in reactivity data, such as unexpected substitution or oxidation products?

Advanced Data Analysis
Contradictions often arise from competing reaction pathways. For example:

  • Bromine Reactivity : The 3-bromobenzyl group may undergo unintended substitution (e.g., with nucleophiles like OH^-) or radical-mediated side reactions. Use radical scavengers (TEMPO) or inert atmospheres (N2_2) to suppress these .
  • Boc Deprotection : Acidic conditions (TFA/HCl) may prematurely cleave the Boc group. Monitor pH and reaction time via TLC or in situ FTIR .
  • Statistical Tools : Multivariate analysis (e.g., DoE) identifies critical variables (e.g., solvent, catalyst loading) influencing product distribution .

What role does the Boc group play in biological interaction studies, and how does its removal affect activity?

Q. Advanced Biological Applications

  • Enzyme Studies : The Boc group protects the amine during cell permeability assays. Enzymatic cleavage (e.g., esterases) releases the active amine, enabling real-time activity monitoring via fluorogenic substrates .
  • SAR Profiling : Compare Boc-protected vs. deprotected analogs to assess the amine’s role in target binding (e.g., IC50_{50} shifts in kinase assays) .
  • Controlled Deprotection : Use mild acids (e.g., 4M HCl/dioxane) to avoid denaturing proteins in vitro .

How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Halogen Effects : The 3-bromo group enhances lipophilicity (logP ↑) and influences π-π stacking with aromatic residues in target proteins. Fluorine analogs (e.g., 3-fluoro substitution) improve metabolic stability but may reduce binding affinity .
  • Methyl Branching : The tert-butyl group in the Boc moiety sterically shields the amine, reducing off-target interactions. Bulkier analogs (e.g., adamantyl) can be tested for selectivity .
  • Case Study : Replace the bromobenzyl group with 3-trifluoromethylphenyl (logP ↑ 0.5) to assess bioavailability changes via Caco-2 permeability assays .

What are the optimal storage conditions to ensure long-term stability?

Q. Basic Stability

  • Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis .
  • Solubility : Dissolve in anhydrous DMSO or ethanol (stable for 6 months at –20°C). Avoid aqueous buffers (pH < 5 accelerates degradation) .
  • Monitoring : Regular HPLC checks (every 3 months) detect degradation products like 3-bromobenzyl alcohol or deprotected amine .

What safety precautions are essential when handling this compound?

Q. Basic Safety

  • PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact with brominated intermediates .
  • Ventilation : Use fume hoods during synthesis (volatile solvents like THF) .
  • Waste Disposal : Collect brominated byproducts in halogenated waste containers .

How can environmental persistence and degradation pathways be studied?

Q. Advanced Environmental Impact

  • Fate Studies : Use LC-MS/MS to trace degradation in simulated environmental matrices (e.g., soil/water systems). Key metabolites: 3-bromobenzoic acid and tert-butanol .
  • Ecotoxicity : Test on Daphnia magna (48h LC50_{50}) and algal models to assess bioaccumulation potential .
  • Advanced Oxidation : UV/H2_2O2_2 treatment mineralizes the compound via •OH radical attack on the benzene ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

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